8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Description
8-Bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline is a complex organic compound characterized by its bromo, fluoro, and methoxy functional groups attached to a pyrrolo[1,2-a]quinoxaline core[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ...
Properties
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-17-8-2-7-5-15-11-4-10(14)9(13)3-12(11)16(7)6-8/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYPWCZLGIUIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CNC3=CC(=C(C=C3N2C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions[_{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena455586090?context=bbe). One common approach is the cyclization of appropriately substituted pyrroles and quinoxalines under specific conditions[{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolo[1,2-a]quinoxaline core[{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ...
Biology: In biological research, 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline has been studied for its potential biological activity[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... Its structural complexity and reactivity make it suitable for the design of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... Its unique properties may be exploited in the development of new industrial processes and products.
Mechanism of Action
The mechanism by which 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline exerts its effects depends on its specific application[_{{{CITATION{{{1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo [1,2-a ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena455586090?context=bbe). For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response[{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a .... The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
8-bromo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-4-one
8-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Uniqueness: 8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline is unique due to the presence of both bromo and fluoro substituents on the quinoxaline core, which can significantly influence its chemical reactivity and biological activity compared to its similar counterparts[_{{{CITATION{{{_1{8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo 1,2-a ....
Biological Activity
8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antibacterial effects, as well as its mechanism of action.
- Chemical Formula: CHBrFNO
- CAS Number: 1706965-72-1
- Molecular Weight: 284.15 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]quinoxaline derivatives. In particular, compounds similar to 8-bromo-7-fluoro-2-methoxy have been shown to act as selective Sirt6 activators. Sirt6 plays a critical role in regulating cellular processes such as DNA repair and metabolism.
- Mechanism of Action: These compounds promote deacetylation of histones H3K9 and H3K56, leading to cell cycle arrest and inhibition of tumor growth in various cancer models. For instance, one study reported that a derivative exhibited an EC value of 5.3 µM in hepatocellular carcinoma (HCC) cells and demonstrated significant anti-tumor efficacy in xenograft models .
Antibacterial Activity
The antibacterial properties of 8-bromo-7-fluoro-2-methoxy have also been explored. Studies indicate that derivatives exhibit varying degrees of activity against gram-positive bacteria.
- Minimum Inhibitory Concentrations (MIC):
Study 1: Sirt6 Activation and Cancer Cell Proliferation
A series of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to activate Sirt6. Compound 38 was particularly notable for its ability to suppress LPS-induced proinflammatory cytokine production and showed an EC value of 9.3 µM against SARS-CoV-2 infection .
| Compound | Activity | EC (µM) |
|---|---|---|
| Compound 38 | Sirt6 Activation | 9.3 |
| MDL-811 | Anti-tumor | 5.3 |
Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial activity, derivatives were tested against various bacterial strains. The results indicated that while some compounds were highly effective against gram-positive bacteria, their activity against gram-negative strains was less pronounced.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
